molecular formula C18H15FN2O2S B2816471 2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034341-67-6

2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2816471
CAS RN: 2034341-67-6
M. Wt: 342.39
InChI Key: IPJOOQILYLMOFO-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in scientific research. FPA is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain sensation, inflammation, and mood regulation. Therefore, FPA has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Polysubstituted pyridine derivatives, including compounds similar to 2-((4-fluorophenyl)thio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, have been designed and synthesized with agricultural bioactivity. Preliminary results showed that certain compounds possess fungicidal and herbicidal activities (Zheng & Su, 2005).
  • The compound is part of a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives synthesized through a one-pot, three-component synthesis. This method offers good yields, environmental friendliness, straightforward protocols, short reaction times, and mild conditions (Raju et al., 2022).
  • Synthesis and structural elucidation have also been done on related N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, revealing their potential for antimicrobial screening (MahyavanshiJyotindra et al., 2011).

Biological Activities and Applications

  • Compounds with a similar molecular structure have shown anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and exhibited significant anti-inflammatory activity in certain compounds (Sunder & Maleraju, 2013).
  • Similarly, thiazolyl N-benzyl-substituted acetamide derivatives, including those related to the compound in focus, were synthesized and evaluated for Src kinase inhibitory and anticancer activities. Some derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-14-3-5-15(6-4-14)24-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJOOQILYLMOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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